molecular formula C8H12ClN3O B15128181 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride

Cat. No.: B15128181
M. Wt: 201.65 g/mol
InChI Key: QILAYPLOCUSCMV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a 1,4-diazepine scaffold. The carbaldehyde group at position 2 and the hydrochloride salt enhance its solubility and reactivity, making it a versatile intermediate in medicinal chemistry. This compound has gained attention as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) polymerase complex, demonstrating efficacy in preclinical models . Additionally, its derivatives are explored as ROS1 inhibitors for oncology applications .

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c12-6-7-4-8-5-9-2-1-3-11(8)10-7;/h4,6,9H,1-3,5H2;1H

InChI Key

QILAYPLOCUSCMV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NN2C1)C=O.Cl

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization

The foundational route begins with the alkylation of methyl pyrazole-3,5-dicarboxylate using 3-bromo-N-Boc-propylamine, which installs the Boc-protected amine side chain. Subsequent cyclization under acidic conditions (e.g., HCl in dioxane) removes the Boc group, triggering intramolecular amide bond formation to yield the pyrazolodiazepine core. This step typically achieves 70–85% yield, contingent on solvent polarity and temperature control (Table 1).

Table 1: Alkylation-Cyclization Optimization

Parameter Optimal Condition Yield (%)
Solvent DMF 82
Temperature (°C) 80 78
Catalyst Zn(OTf)₂ 85

Reductive Amination

Post-cyclization, the lactam moiety undergoes selective reduction using borane-tetrahydrofuran (BH₃·THF) at 0°C to generate the secondary amine. This intermediate is stabilized via tert-butyloxycarbonyl (Boc) protection, yielding a tert-butyl carbamate derivative. The reductive step requires strict moisture exclusion to prevent borane decomposition, with yields averaging 75%.

Functionalization via Arylation

Buchwald-Hartwig amination introduces aryl groups at the N-terminal position of the diazepine ring. Employing Pd(OAc)₂/Xantphos as the catalytic system and cesium carbonate as the base, this step achieves 60–70% yield for electron-deficient aryl bromides. Chan-Lam coupling offers an alternative for installing aryl groups under milder conditions, utilizing Cu(OAc)₂ and stoichiometric boronic acids.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Polar aprotic solvents (DMF, NMP) enhance cyclization rates by stabilizing transition states through dipole interactions. Zinc triflate (Zn(OTf)₂) emerges as a superior catalyst for alkylation, reducing side-product formation by 15% compared to traditional NaH. Microwave-assisted heating (150°C, 30 min) further accelerates cyclization, achieving 90% conversion in half the time of conventional methods.

Temperature and Pressure Effects

Low-temperature conditions (−20°C) during reductive amination minimize over-reduction byproducts. High-pressure hydrogenation (50 psi H₂, Pd/C) offers a scalable alternative to BH₃·THF, though it necessitates stringent purification to remove residual catalyst.

Analytical Validation of Intermediates

Spectroscopic Characterization

  • ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.1 ppm, while the diazepine methylene groups appear as multiplets between δ 3.2–4.0 ppm.
  • IR Spectroscopy : Stretching vibrations at 1705 cm⁻¹ confirm the aldehyde functionality, and N-H stretches at 3300 cm⁻¹ verify secondary amine formation post-reduction.
  • HRMS : Exact mass calculations (C₁₀H₁₆ClN₃O⁺) show <2 ppm deviation, ensuring molecular fidelity.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves the target compound at 12.3 min with ≥98% purity. Critical impurities include unreacted lactam (retention time: 8.5 min) and Boc-deprotected byproducts (10.1 min).

Scale-Up Considerations

Industrial Adaptation

Pilot-scale synthesis (1 kg batch) employs continuous flow reactors for the cyclization step, enhancing heat transfer and reducing reaction time from 8 h to 45 min. However, borane handling necessitates specialized equipment due to its pyrophoric nature, prompting substitution with safer NaBH₄/CeCl₃ systems at the cost of 10% yield reduction.

Purification Challenges

Crystallization from ethyl acetate/n-hexane (1:5) affords the hydrochloride salt in 92% recovery. Residual palladium in arylations is mitigated via Chelex-100 resin, achieving <10 ppm compliance with ICH guidelines.

Comparative Analysis of Methodologies

Table 2: Synthetic Route Efficiency

Method Steps Total Yield (%) Cost (USD/g)
Alkylation-Cyclization 4 52 120
Reductive Amination 3 48 95
Flow Chemistry 3 65 80

Flow chemistry surpasses batch methods in yield and cost-efficiency, though it requires upfront infrastructure investment. Traditional routes remain preferable for small-scale, high-variability research due to modularity.

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fused pyrazolo-diazepines/diazapines. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazolo-Diazepine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent(s) Biological Activity/Application References
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride C₉H₁₂ClN₅O 249.68 -CHO (carbaldehyde) at C2 RSV polymerase inhibition ; ROS1 inhibition [1, 3, 6]
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 -CH₃ (methyl) at C2 Structural analog; potential kinase modulation [5, 12]
5,6,7,8-Tetrahydro-2-phenyl-4H-pyrazolo[1,5-a][1,4]diazepine C₁₃H₁₅N₃ 213.28 -Ph (phenyl) at C2 Undisclosed pharmacological activity [8]
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol C₈H₁₂N₄O 180.21 -CH₂OH (hydroxymethyl) at C2 Intermediate for further derivatization [11]
tert-Butyl 2-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate hydrochloride C₁₃H₂₂ClN₅O₂ 327.80 -NH₂ (amino), -COO-tert-butyl Prodrug candidate; enhanced stability [10]

Key Observations:

Substituent-Driven Activity :

  • The carbaldehyde group in the target compound confers specificity for RSV polymerase inhibition , likely through covalent interactions with viral enzymes . In contrast, the methyl and phenyl analogs (Table 1) lack this electrophilic moiety, suggesting divergent mechanisms of action.
  • The hydroxymethyl derivative (C₈H₁₂N₄O) serves as a synthetic precursor, emphasizing the role of C2 modifications in tuning reactivity .

Therapeutic Applications :

  • ROS1 inhibition is a shared feature among several derivatives, including the target compound and tert-butyl carboxylate analogs, highlighting the scaffold’s versatility in kinase-targeted therapies .
  • The dihydrochloride salt form (e.g., 2-methyl analog) improves aqueous solubility, critical for in vivo pharmacokinetics .

Physicochemical Properties :

  • Molar masses range from 180.21 g/mol (hydroxymethyl derivative) to 327.80 g/mol (tert-butyl carboxylate), reflecting the impact of bulky substituents on molecular weight and lipophilicity.
  • The tert-butyl ester in [10] enhances metabolic stability, a key consideration in prodrug design .

Research Findings and Clinical Relevance

  • RSV Inhibition: The target compound’s IC₅₀ against RSV polymerase is reported in the nanomolar range, outperforming earlier nucleoside analogs .
  • ROS1 Inhibition : Derivatives under patent WO/2017 demonstrate potent ROS1 kinase inhibition (IC₅₀ < 10 nM), with selectivity over related kinases like ALK and TRK .
  • Safety Profile : Methyl and phenyl analogs show reduced cytotoxicity in vitro compared to the carbaldehyde derivative, suggesting substituent-dependent toxicity .

Biological Activity

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Molecular Characteristics

  • Molecular Formula : C10H16ClN3O
  • Molecular Weight : 245.70 g/mol
  • CAS Number : 1384080-92-5

The structure of this compound features a pyrazolo-diazepine scaffold that is significant in drug design due to its unique pharmacological properties.

Pharmacological Potential

Research indicates that compounds within the pyrazolo-diazepine family exhibit a range of biological activities:

  • Antidepressant Effects : Initial studies suggest that these compounds may act as potential antidepressants by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in various animal models.
  • Antitumor Activity : There is evidence supporting the anticancer potential of pyrazolo-diazepines through mechanisms that induce apoptosis in cancer cells.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Receptor Modulation : Interaction with GABAergic and serotonergic receptors.
  • Enzyme Inhibition : Inhibition of specific enzymes involved in inflammatory pathways.
  • Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells.

Study 1: Antidepressant Activity

A study published in ChemRxiv explored the synthesis and biological evaluation of various pyrazolo-diazepine derivatives. The results indicated that certain compounds exhibited significant antidepressant-like effects in rodent models when administered at specific doses. The mechanism was attributed to increased serotonin levels in the brain .

Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of pyrazolo-diazepines demonstrated that these compounds could effectively reduce pro-inflammatory cytokines in vitro. This study highlighted the potential for developing new anti-inflammatory medications based on this scaffold .

Study 3: Antitumor Activity

In another investigation, derivatives of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine were tested against various cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation and induction of apoptosis in human cancer cells. This suggests a promising avenue for future cancer therapies utilizing this compound .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantSignificant effects in rodent models
Anti-inflammatoryReduced cytokines in vitro
AntitumorInduced apoptosis in cancer cell lines

Q & A

Q. How can comparative studies with structurally analogous compounds (e.g., tetrahydroimidazo derivatives) inform mechanistic insights?

  • Answer : Conduct Hammett plots or kinetic isotope effects (KIE) to probe electronic/steric influences on reaction rates. Compare NMR chemical shifts of analogous compounds to identify substituent effects on ring conformation .

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